(3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

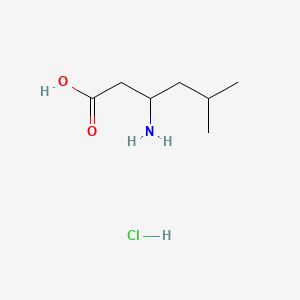

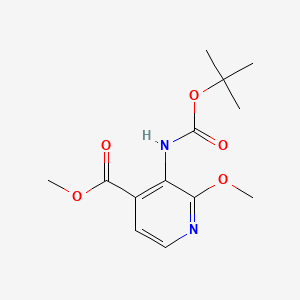

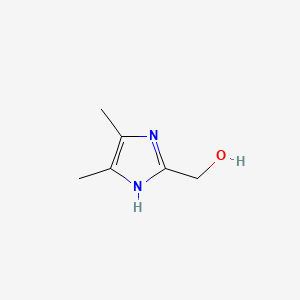

“(3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C9H18BrNO2 and a molecular weight of 252.15 . It is manufactured by Combi-Blocks and is stored at room temperature .

Molecular Structure Analysis

The molecular structure of “(3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester” is represented by the formula C9H18BrNO2 .Physical And Chemical Properties Analysis

“(3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester” has a boiling point of 296°C, a density of 1.242, and a flash point of 133°C . It should be stored in a dry place, preferably in a freezer, under -20°C .Scientific Research Applications

Synthesis and Characterization

(3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester and similar compounds have been synthesized and characterized in various research studies. For instance, Kant et al. (2015) explored the synthesis and single crystal X-ray diffraction studies of a compound structurally similar to (3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester, highlighting the compound's crystalline structure and properties (Kant, Singh, & Agarwal, 2015).

Chemical Transformations

The tert-butyl ester moiety, as found in (3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester, is known to be involved in various chemical transformations. Greenberg and Sammakia (2017) demonstrated the conversion of tert-butyl esters to acid chlorides using thionyl chloride, highlighting the reactive nature and potential transformation pathways of tert-butyl esters in different chemical contexts (Greenberg & Sammakia, 2017).

Deprotection and Mild Reaction Conditions

Tert-butyl carbamates, similar to the one in the mentioned compound, have been studied for their deprotection properties. Li et al. (2006) explored the use of aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers, emphasizing the mild and selective reaction conditions suitable for sensitive chemical structures (Li et al., 2006).

Use in Synthesis and Catalysis

Compounds with tert-butyl esters are often utilized in synthesis and catalysis processes. Herath and Cosford (2010) reported a one-step continuous flow synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, showcasing the versatility and efficiency of tert-butyl esters in synthetic chemistry (Herath & Cosford, 2010).

Safety and Hazards

properties

IUPAC Name |

tert-butyl N-(4-bromobutan-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18BrNO2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLROSIRAEKEFNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCBr)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-4-yltriethoxysilane](/img/structure/B599582.png)

![Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate](/img/structure/B599584.png)

![N-[(2,3-dimethoxyphenyl)methyl]-3,4-dimethoxy-benzeneethanamine hydrochloride](/img/structure/B599587.png)